molecular formula C28H29NO5 B13377955 3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B13377955
M. Wt: 459.5 g/mol
InChI Key: GJKXBAXWNMONNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Properties

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

IUPAC Name

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C28H29NO5/c1-19(2)20-12-14-21(15-13-20)24(30)18-28(32)22-8-4-5-9-23(22)29(27(28)31)16-17-34-26-11-7-6-10-25(26)33-3/h4-15,19,32H,16-18H2,1-3H3

InChI Key

GJKXBAXWNMONNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCOC4=CC=CC=C4OC)O

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, inhibiting or activating their function. The indole nucleus plays a crucial role in its biological activity, allowing it to interact with multiple receptors and exert its effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.